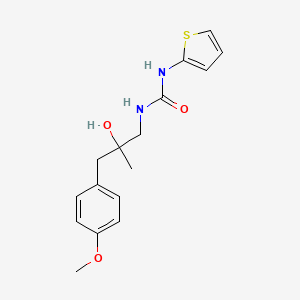

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea

Description

The compound 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a hybrid structure combining a thiophene ring, a substituted phenyl group (4-methoxyphenyl), and a hydroxy-methylpropyl chain. Urea derivatives are widely studied for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-16(20,10-12-5-7-13(21-2)8-6-12)11-17-15(19)18-14-4-3-9-22-14/h3-9,20H,10-11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBASFDKFXRCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and isocyanates.

Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions such as aldol condensation, esterification, and reduction.

Final Coupling Reaction: The final step involves the coupling of the intermediate compounds with isocyanates under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

Catalysts and Solvents: The use of specific catalysts and solvents to improve reaction efficiency.

Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield.

Purification Techniques: Implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The methoxy and thiophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution Reagents: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of urea compounds can exhibit notable anticancer properties. Several studies have focused on the ability of this compound to inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HeLa | 8.0 | Cell cycle arrest |

| Study C | A549 | 15.0 | Inhibition of EGFR |

These findings suggest that the compound may target specific signaling pathways involved in cancer cell survival and proliferation, making it a potential candidate for anticancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby modulating the immune response.

Case Study: Mechanism of Anti-inflammatory Action

A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary research suggests that this compound may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by protecting neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study D | SH-SY5Y neurons | Reduced oxidative stress markers |

| Study E | Mouse model | Improved cognitive function |

The neuroprotective activity is likely attributed to the compound's ability to reduce oxidative stress and modulate neuroinflammatory responses.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Structural Complexity and Bioactivity: The target compound lacks the thiadiazole and triazole moieties present in analogs like 8b and 8d, which are critical for antifungal activity in fluconazole derivatives . However, its thiophene group may enhance π-π stacking interactions with biological targets, similar to pyrimidine-thiophene hybrids in 5a-d .

Physicochemical Properties :

- The absence of a thiadiazole ring in the target compound likely reduces molecular weight (~350 vs. ~580 for 8d ), which may improve bioavailability.

- Melting points for urea derivatives (e.g., 155–160°C for 8d ) suggest moderate thermal stability, but data for the target compound are lacking .

Synthetic Routes: The target compound’s synthesis likely involves coupling a thiophen-2-yl isocyanate with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl amine intermediate, analogous to methods used for 5a-d (condensation with urea/thiourea in ethanolic KOH) . In contrast, 8b and 8d require multi-step protocols incorporating thiadiazole and triazole rings, increasing synthetic complexity .

Spectroscopic Characterization :

- 1H-NMR and 13C-NMR data for 1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one () confirm the integration of thiophene and methoxyphenyl groups, a framework shared with the target compound .

Biological Activity

Structural Characteristics

The compound's structure can be broken down into several key components:

- Urea Linkage : This functional group is known for its ability to form hydrogen bonds, potentially influencing biological interactions.

- 4-Methoxyphenyl Group : The methoxy substitution on the aromatic ring may enhance lipophilicity and biological activity.

- Thiophen-2-yl Moiety : Thiophene rings are often associated with various pharmacological properties, including antimicrobial and anticancer activities.

Potential Biological Activities

While specific studies on 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea are scarce, compounds with similar structural features have demonstrated various pharmacological effects. The following table summarizes some of the related activities observed in similar compounds:

The precise mechanism of action for 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea remains undetermined. However, potential interactions could involve:

- Enzyme Inhibition : Similar urea compounds have been shown to inhibit enzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with various receptors due to its structural features.

Case Studies and Research Findings

A review of available literature indicates that while direct studies on this specific compound are lacking, related compounds have been investigated for their biological activities:

- Anticancer Properties : A study demonstrated that urea derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy against tumors .

- Antimicrobial Activity : Research on thiophene-containing compounds has shown promising results against bacteria and fungi, indicating potential applications in treating infections .

- Pharmacokinetics and Toxicology : Understanding the pharmacodynamics and pharmacokinetics of structurally similar compounds suggests that further investigation into absorption, distribution, metabolism, and excretion (ADME) characteristics would be essential for evaluating safety and efficacy .

Future Research Directions

To fully elucidate the biological activity of 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea, future research should focus on:

- Empirical Studies : Conducting in vitro and in vivo studies to assess biological activity.

- Mechanistic Investigations : Exploring the interaction pathways with cellular targets.

- Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(thiophen-2-yl)urea, and how can purity be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines. For this compound:

Step 1 : Prepare the hydroxypropyl intermediate by reacting 4-methoxyphenylacetone with a methylating agent, followed by hydroxylation .

Step 2 : Introduce the thiophene-2-yl group via a nucleophilic substitution or Ullmann-type coupling .

Step 3 : Form the urea linkage using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the hydroxypropyl amine and thiophene-2-yl isocyanate .

Purity Optimization :

Q. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the hydroxypropyl and thiophene groups. Compare bond lengths and angles with similar urea derivatives (e.g., 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)urea analogs) .

- Spectroscopic Analysis :

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Assay Design :

Q. What strategies resolve contradictions in solubility and stability data across experimental batches?

Methodological Answer:

- Controlled Synthesis : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity) and reduce batch variability .

- Analytical Comparisons :

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate impurities (via LC-MS) with stability outcomes .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

Q. What in vitro assays are suitable for elucidating the mechanism of action of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.